molecular formula C24H26N2O3 B8137451 4,6-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan

4,6-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan

Cat. No.: B8137451
M. Wt: 390.5 g/mol
InChI Key: RDRRYQTYNUBTGN-PMACEKPBSA-N
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Description

4,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is a chiral compound known for its application in asymmetric catalysis. This compound is particularly notable for its role in enantioselective photoredox reactions, where it serves as a catalyst to promote the formation of chiral products under visible light conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan typically involves the reaction of dibenzo[b,d]furan with ®-4-isopropyl-4,5-dihydrooxazole under specific conditions. The process often requires the use of a nickel catalyst to facilitate the formation of the desired chiral product .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for scalability and efficiency. The use of robust catalysts and controlled reaction environments are crucial for maintaining high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the dibenzo[b,d]furan core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

4,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan has several scientific research applications:

Mechanism of Action

The mechanism by which 4,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan exerts its effects involves the formation of a chiral environment around the reactive center. This environment facilitates enantioselective transformations by stabilizing specific transition states and intermediates. The compound’s molecular targets include various substrates in photoredox reactions, where it initiates single electron transfer processes under visible light conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is unique due to its specific chiral oxazoline groups, which provide a well-organized chiral environment for catalytic reactions. This makes it particularly effective in promoting enantioselective transformations compared to its analogs .

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-[6-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-13(2)19-11-27-23(25-19)17-9-5-7-15-16-8-6-10-18(22(16)29-21(15)17)24-26-20(12-28-24)14(3)4/h5-10,13-14,19-20H,11-12H2,1-4H3/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRRYQTYNUBTGN-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@@H](CO5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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